

Spectroscopic data (NMR, IR, MS) for 3-Isopropylamino-1,2-propanediol

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Compound of Interest

Compound Name: **3-Isopropylamino-1,2-propanediol**

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Isopropylamino-1,2-propanediol**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **3-Isopropylamino-1,2-propanediol** (CAS: 6452-57-9), a critical intermediate in the synthesis of beta-adrenergic receptor antagonists and a known process-related impurity in pharmaceuticals such as metoprolol.^[1] For researchers, quality control analysts, and drug development professionals, accurate structural elucidation and purity assessment are paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first principles and practical application. The methodologies and interpretations presented herein are designed to serve as a robust reference for the unambiguous identification and characterization of this compound.

Introduction: Chemical Significance and Analytical Imperative

3-Isopropylamino-1,2-propanediol, with the molecular formula $C_6H_{15}NO_2$ and a molecular weight of 133.19 g/mol, is an amino alcohol that serves as a fundamental building block in medicinal chemistry.^{[2][3][4]} Its structure, featuring a propane-1,2-diol backbone and a secondary isopropylamino group, provides the necessary scaffold for synthesizing various

pharmacologically active molecules.^[1] Most notably, it is a precursor in the manufacturing of widely used beta-blockers.^[1]

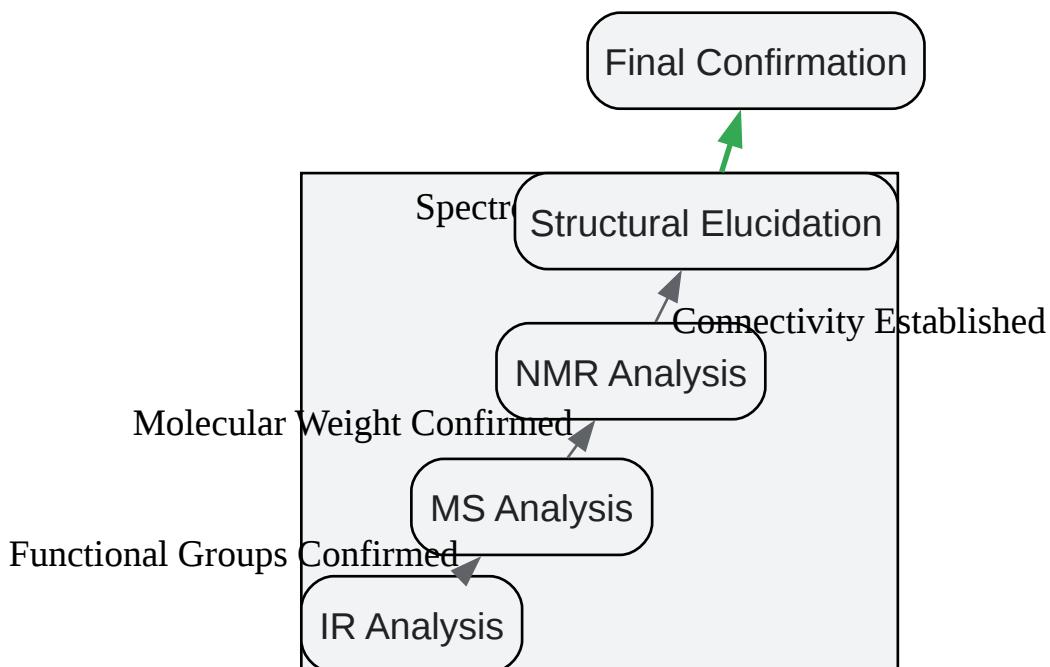
Given its role as both a synthetic precursor and a potential impurity, a thorough understanding of its spectroscopic signature is essential for regulatory compliance and ensuring the safety and efficacy of final drug products. This guide moves beyond a simple presentation of data, focusing instead on the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Correlation

The structural features of **3-Isopropylamino-1,2-propanediol** dictate its behavior across different spectroscopic techniques. The key functional groups to consider are:

- Hydroxyl Groups (-OH): Two hydroxyl groups (one primary, one secondary) lead to characteristic broad signals in IR and exchangeable protons in ^1H NMR.
- Secondary Amine (-NH-): This group provides a distinct N-H stretch in the IR spectrum and an exchangeable proton in ^1H NMR. Its adjacent carbons and protons are significantly influenced by the nitrogen's electronegativity.
- Isopropyl Group [-CH(CH₃)₂]: This moiety gives rise to a highly characteristic doublet and septet pattern in ^1H NMR, providing a clear diagnostic marker.
- Aliphatic Backbone (C₃H₇): The three-carbon chain provides the framework, with each carbon and its attached protons having a unique electronic environment, resulting in distinct NMR signals.

A logical workflow for spectroscopic analysis begins with confirming the presence of these functional groups (IR), determining the molecular weight (MS), and finally assembling the precise connectivity through the detailed map provided by NMR.



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Caption: A logical workflow for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is an invaluable first-pass technique for identifying the functional groups present in **3-Isopropylamino-1,2-propanediol**. The spectrum is expected to be dominated by strong, broad absorptions in the high-wavenumber region due to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a single drop of neat **3-Isopropylamino-1,2-propanediol** liquid directly onto the ATR crystal (e.g., diamond or germanium).
- Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

- Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Interpretation of Key IR Absorption Bands

The IR spectra are consistent with the assigned structure.^[5] The presence of hydroxyl and amino groups leads to characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Expected Appearance
3600 - 3200	O-H and N-H	Stretching	Very broad, strong band due to extensive hydrogen bonding.
2970 - 2850	C-H (sp ³)	Stretching	Strong, sharp peaks.
1590 - 1490	N-H	Bending (Scissoring)	Moderate peak, can sometimes be broad.
1470 - 1430	C-H	Bending	Moderate intensity.
1150 - 1050	C-O	Stretching	Strong, distinct peak characteristic of alcohols.

Expert Insight: The most telling feature is the broad envelope above 3200 cm⁻¹, which confirms the presence of exchangeable, hydrogen-bonded protons (O-H and N-H). Differentiating the N-H stretch from the O-H stretch can be challenging due to overlap, but the combination is a definitive marker for an amino alcohol.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule like **3-Isopropylamino-1,2-propanediol**, Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC-MS).^{[2][6]}

Experimental Protocol: GC-MS with Electron Ionization (EI)

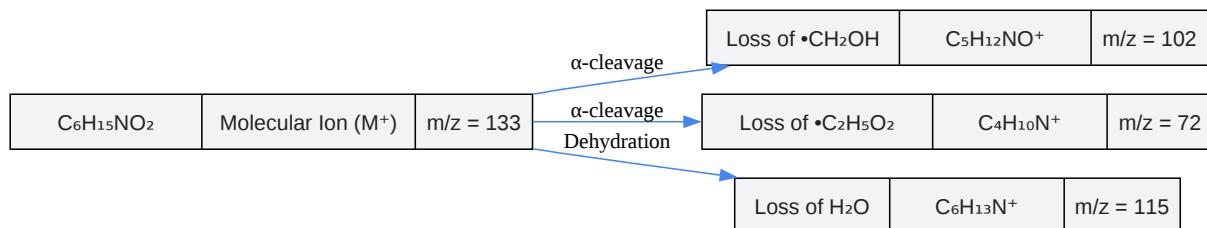
- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL).
- GC Separation: Inject 1 μ L of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte, for instance, starting at 50°C and ramping to 250°C.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV).
- Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

Molecular Ion: The molecular formula $C_6H_{15}NO_2$ corresponds to a molecular weight of 133.19 g/mol. [2] The molecular ion peak (M^+) at $m/z = 133$ may be weak or absent in EI-MS due to the molecule's instability. However, the protonated molecule $[M+H]^+$ at $m/z = 134$ would be prominent in soft ionization techniques like Electrospray Ionization (ESI).

Key Fragmentation Pathways: The fragmentation is primarily driven by the nitrogen atom and the hydroxyl groups, which stabilize adjacent carbocations.

- **Alpha-Cleavage:** The most favorable fragmentation is cleavage of the C-C bond adjacent to the nitrogen atom (α -cleavage). This leads to the formation of a stable iminium ion. The primary fragment is expected at $m/z = 102$, resulting from the loss of a CH_2OH radical. An alternative α -cleavage can result in a fragment at $m/z = 72$.
- **Loss of Isopropyl Group:** Cleavage of the N-isopropyl bond can occur.
- **Loss of Water:** Dehydration from the diol moiety can lead to a fragment at $[M-18]^+$.

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Caption: Predicted major fragmentation pathways in EI-MS.

m/z Value	Proposed Fragment Ion	Significance
133	[C ₆ H ₁₅ NO ₂] ⁺	Molecular Ion (M ⁺)
118	[M - CH ₃] ⁺	Loss of a methyl group
102	[M - CH ₂ OH] ⁺	Base Peak, characteristic α-cleavage
72	[CH ₂ =N ⁺ H-CH(CH ₃) ₂]	Characteristic α-cleavage
58	[CH(CH ₃) ₂ -N ⁺ H ₂]	Isopropylamine fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, confirming the carbon skeleton and the precise arrangement of protons. For publication-quality data, experiments should be run in a deuterated solvent such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve ~10-20 mg of **3-Isopropylamino-1,2-propanediol** in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

- Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire a standard proton spectrum. The spectral width should be set from approximately -1 to 10 ppm.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. The spectral width should be set from approximately 0 to 100 ppm for this aliphatic compound.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

^1H NMR Spectral Interpretation (Predicted in CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Partner(s)
-CH(OH)-	~3.8 - 3.9	m (multiplet)	1H	-CH ₂ (OH), -CH ₂ -N
-CH ₂ (OH)	~3.5 - 3.7	m (multiplet)	2H	-CH(OH)-
-CH ₂ -N-	~2.6 - 2.8	m (multiplet)	2H	-CH(OH)-, -NH-
-NH-CH(CH ₃) ₂	~2.8 - 3.0	septet	1H	-CH(CH ₃) ₂
-NH-CH(CH ₃) ₂	~1.0 - 1.1	d (doublet)	6H	-NH-CH(CH ₃) ₂
-OH, -NH	Variable (broad)	s (singlet)	3H	(exchanges with D ₂ O)

Expert Insight: The most diagnostic signals are the doublet at ~1.1 ppm (6H) and the corresponding septet at ~2.9 ppm (1H), which are a classic signature of an isopropyl group attached to an electronegative atom. The complex multiplets for the propanediol backbone protons arise from diastereotopicity and complex spin-spin coupling. Running a COSY experiment would be instrumental in confirming the H-H correlations.

^{13}C NMR Spectral Interpretation (Predicted in CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
-CH(OH)-	~68 - 72
-CH ₂ (OH)	~64 - 67
-CH ₂ -N-	~52 - 56
-NH-CH(CH ₃) ₂	~48 - 52
-NH-CH(CH ₃) ₂	~22 - 24

Expert Insight: The number of signals (5) immediately confirms the molecular symmetry. The downfield signals (~64-72 ppm) are characteristic of carbons bonded to oxygen, while those in the ~48-56 ppm range are typical for carbons bonded to nitrogen. The upfield signal around 23 ppm is definitively assigned to the two equivalent methyl carbons of the isopropyl group.

Conclusion

The spectroscopic characterization of **3-Isopropylamino-1,2-propanediol** is straightforward when a systematic, multi-technique approach is employed. IR spectroscopy rapidly confirms the presence of the key hydroxyl and amino functional groups. Mass spectrometry validates the molecular weight and provides structural clues through predictable α -cleavage fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous confirmation of the molecular structure, from the characteristic isopropyl group signals to the distinct carbons of the propanediol backbone. The integrated data presented in this guide serves as a reliable and authoritative reference for researchers and analysts in the pharmaceutical industry, enabling confident identification and quality assessment of this important chemical entity.

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